Product packaging for 1-[(2,3-Dihydro-1,4-benzodioxin-2-YL)methyl]piperidinium chloride(Cat. No.:CAS No. 135-87-5)

1-[(2,3-Dihydro-1,4-benzodioxin-2-YL)methyl]piperidinium chloride

Cat. No.: B1663610
CAS No.: 135-87-5
M. Wt: 269.77 g/mol
InChI Key: BITRJBQGQMGGQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

See also: Piperoxan Hydrochloride (preferred).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20ClNO2 B1663610 1-[(2,3-Dihydro-1,4-benzodioxin-2-YL)methyl]piperidinium chloride CAS No. 135-87-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

135-87-5

Molecular Formula

C14H20ClNO2

Molecular Weight

269.77 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-1-ium chloride

InChI

InChI=1S/C14H19NO2.ClH/c1-4-8-15(9-5-1)10-12-11-16-13-6-2-3-7-14(13)17-12;/h2-3,6-7,12H,1,4-5,8-11H2;1H

InChI Key

BITRJBQGQMGGQI-UHFFFAOYSA-N

Canonical SMILES

C1CC[NH+](CC1)CC2COC3=CC=CC=C3O2.[Cl-]

Other CAS No.

135-87-5

Pictograms

Irritant

Origin of Product

United States

Historical Context and Foundational Research of Piperoxan Hydrochloride

Genesis of Benzodioxane Derivatives in Pharmacology

The journey towards Piperoxan (B1220614) began with the focused study of a class of compounds known as benzodioxanes. ontosight.aitsijournals.comscielo.br These molecules, characterized by a benzene (B151609) ring fused to a dioxane ring, were of interest to researchers for their potential to interact with biological systems. ontosight.aitsijournals.comscielo.br

The initial impetus for investigating benzodioxane derivatives came from the work of French chemist Ernest Fourneau and his collaborator, the Swiss-Italian pharmacologist Daniel Bovet. wikipedia.orgmedkoo.comdbpedia.org Working at the Pasteur Institute, Fourneau's laboratory was systematically synthesizing and evaluating a range of novel compounds. wikipedia.orgnobelprize.orgcairn.info Their research initially centered on the sympatholytic, or adrenaline-blocking, properties of these molecules. nih.govnih.gov

In 1933, Fourneau and Bovet published their findings on a new dioxane derivative, which would later be known as Piperoxan. wikipedia.orgdbpedia.org Their collaboration was a powerful synergy of synthetic chemistry and pharmacological testing. wikipedia.orguniroma1.it Fourneau's expertise in creating new molecules was complemented by Bovet's skill in evaluating their biological effects. pasteur.fr This partnership proved instrumental in uncovering the multifaceted pharmacological profile of Piperoxan. pasteur.fr

Key Researchers and Their Contributions
Ernest Fourneau
Daniel Bovet
Anne-Marie Staub

While initially investigating Piperoxan for its effects on the sympathetic nervous system, Bovet made a serendipitous and groundbreaking observation. wikipedia.orgmedkoo.com He discovered that the compound could also counteract the effects of histamine (B1213489), a substance known to be involved in allergic reactions. encyclopedia.comncats.ioncats.io Specifically, they demonstrated that Piperoxan could protect guinea pigs from histamine-induced bronchospasm. wikipedia.orgmedkoo.comncats.io

This discovery, published in 1933, marked the identification of the very first antihistamine. wikipedia.orgncats.iowikipedia.org Although Piperoxan itself was found to be too toxic for clinical use in humans, its discovery was a watershed moment. wikipedia.orgwikipedia.org It provided the crucial proof-of-concept that blocking the action of histamine was a viable therapeutic strategy. nih.gov This foundational work paved the way for the development of the first clinically useful antihistamines, such as phenbenzamine (B1679789) (Antergan), in the 1940s. wikipedia.orgwikipedia.org

Evolution of Early Pharmacological Paradigms

The research surrounding Piperoxan hydrochloride did more than just introduce a new class of drugs; it also contributed significantly to the evolution of pharmacological thinking and methodologies.

Piperoxan's initial identity was that of an α-adrenergic blocking agent. wikipedia.orgmedkoo.comncats.io This means it was found to inhibit the effects of adrenaline (epinephrine) and noradrenaline (norepinephrine) at α-adrenergic receptors. wikipedia.orgnih.gov This property was of interest for its potential to treat conditions like hypertension. ncats.ionih.gov The fact that Piperoxan possessed both antihistaminic and α-adrenergic blocking activities highlighted the complex nature of drug-receptor interactions and the possibility of a single molecule having multiple pharmacological effects. wikipedia.orgncats.io

The discovery of Piperoxan and its analogs spurred the development of more systematic approaches to drug design. wikipedia.orgresearchgate.net The work of Anne-Marie Staub, a student in Fourneau and Bovet's laboratory, was particularly noteworthy. In 1939, she published the first comprehensive structure-activity relationship (SAR) study of antihistamines. wikipedia.org

SAR studies systematically modify the chemical structure of a lead compound, like Piperoxan, and evaluate how these changes affect its biological activity. nih.govnih.govresearchgate.netdntb.gov.ua This approach allows researchers to identify the key chemical features responsible for a drug's effects and to design more potent and selective compounds. Staub's pioneering work laid the groundwork for the rational design of subsequent generations of antihistamines and became a fundamental methodology in modern medicinal chemistry. wikipedia.org

Timeline of Early Antihistamine Development
Year Milestone
1933Fourneau and Bovet discover the antihistaminic properties of Piperoxan. wikipedia.orgdbpedia.org
1937Bovet confirms the antihistamine properties of related compounds. encyclopedia.combritannica.com
1939Anne-Marie Staub publishes the first SAR study of antihistamines. wikipedia.org
1942The first clinically useful antihistamine, phenbenzamine (Antergan), is developed. wikipedia.org

Synthetic Strategies and Structural Modifications of Piperoxan Hydrochloride

Established Synthetic Pathways for Piperoxan (B1220614)

The traditional synthesis of Piperoxan is a multi-step process that hinges on the successful construction of two key heterocyclic structures: the 1,4-benzodioxane (B1196944) core and the piperidine (B6355638) ring, followed by their linkage.

The formation of the 1,4-benzodioxane ring system is a critical step in the synthesis of Piperoxan. This moiety is typically constructed through condensation reactions that form the six-membered dioxane ring fused to a benzene (B151609) ring. A primary method involves the reaction of a catechol derivative with a reagent containing a two-carbon chain with leaving groups on both ends.

One established pathway involves the reaction of catechol with a dielectrophile like 1,2-dihaloethane or, more commonly, with epichlorohydrin. google.com A more refined approach utilizes glycidyl (B131873) tosylate or a related glycerol (B35011) derivative, which reacts with catechol in the presence of a base. google.com The reaction proceeds via a nucleophilic attack of the catecholate anion on the epoxide or the carbon bearing a leaving group, followed by an intramolecular cyclization to form the 1,4-benzodioxane ring. google.com

Another common strategy is the acid-catalyzed condensation of substituted phenols with aldehydes. For the synthesis of 1,4-benzodioxanes specifically, the reaction between a catechol derivative and 3-chloro-1,2-propanediol (B139630) is an effective and economical method. google.com This reaction forms a diol intermediate which can then be cyclized.

Table 1: Selected Methods for 1,4-Benzodioxane Ring Synthesis

Reactants Reagents/Conditions Product Type Reference
Catechol derivative, Glycidyl tosylate Sodium hydride 2-(Hydroxymethyl)-1,4-benzodioxane derivative google.com
Catechol derivative, Epichlorohydrin Pyridine 2-(Hydroxymethyl)-1,4-benzodioxane derivative google.com
Catechol derivative, 3-Chloro-1,2-propanediol Base Diol compound (precursor to 1,4-benzodioxane) google.com
Phenol compound, Carbonate compound Base, Heat (130-175 °C) Benzodioxane compound google.com

Once the 2-(halomethyl)-1,4-benzodioxane intermediate is synthesized, the final step in forming the Piperoxan backbone is the incorporation of the piperidine ring. This is typically achieved through a standard nucleophilic substitution reaction.

The most direct method involves the reaction of 2-(chloromethyl)-2,3-dihydro-1,4-benzodioxine (B1266408) with piperidine. chemicalbook.com In this SN2 reaction, the nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion. This forms a new carbon-nitrogen bond, linking the benzodioxane and piperidine moieties to yield Piperoxan. The reaction is generally carried out in a suitable solvent and may be facilitated by a base to neutralize the hydrogen chloride formed during the reaction.

Alternative strategies for incorporating piperidine or substituted piperidine rings can involve reductive amination. nih.govnih.gov This would involve reacting a 1,4-benzodioxane-2-carboxaldehyde with piperidine to form an iminium ion intermediate, which is then reduced in situ to form the final product. This method is particularly useful for creating more complex analogs. nih.gov

Advanced Approaches in Chiral Synthesis

Piperoxan possesses a stereocenter at the C2 position of the benzodioxane ring, meaning it can exist as two enantiomers. The differential pharmacological activity of enantiomers has driven the development of advanced synthetic methods to isolate or directly synthesize the desired stereoisomer.

Chemoenzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This approach utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer, allowing for the separation of the reacted and unreacted forms.

For Piperoxan precursors, lipases are commonly employed biocatalysts. For instance, the kinetic resolution of racemic (±)1,4-benzodioxan-2-carboxylic acid, a key intermediate, has been achieved with high efficiency. researchgate.net Using the lipase (B570770) from Candida antarctica B (commercially available as Novozym 435), a transesterification reaction can be performed. The enzyme selectively esterifies the (S)-enantiomer, leaving the (R)-enantiomer as the unreacted acid. This method can achieve high enantiomeric excess (>95%) for the desired products. researchgate.net Similarly, the resolution of racemic alcohols, such as (±)-1-(10H-phenothiazin-10-yl)propan-2-ol, using Novozym 435 demonstrates the broad applicability of this lipase in resolving chiral heterocyclic intermediates with excellent enantioselectivity. nih.gov

Table 2: Example of Chemoenzymatic Kinetic Resolution

Substrate Enzyme Reaction Type Result Enantiomeric Excess (ee) Reference
(±)1,4-Benzodioxan-2-carboxylic acid Candida antarctica Lipase B (Novozyme A/S) Transesterification S-enantiomer is esterified, separating it from the R-enantiomer acid. >95% researchgate.net
(±)-α-Methylbenzylamine Pd/BaSO4 and Lipase (Novozyme 435) Dynamic Kinetic Resolution Efficient conversion to a single enantiopure amine. 99% researchgate.net
(±)-Diethyl 2-amino-3-dimethylaminopropylphosphonate Candida antarctica Lipase B (CAL-B) Acetylation Separation of enantiomers via selective N-acetylation. 91-92% nih.gov

As an alternative to resolving a racemic mixture, enantioselective synthesis aims to directly produce a single, desired enantiomer. This is often considered a more efficient approach as it avoids the theoretical 50% yield limit of classical kinetic resolution.

For Piperoxan, the key is the enantioselective synthesis of the chiral 2-substituted-1,4-benzodioxane intermediate. A highly effective strategy involves starting with an optically active precursor. By using enantiomerically pure (R)- or (S)-3-chloro-1,2-propanediol in the condensation reaction with a catechol derivative, a 1,4-benzodioxane of high optical purity can be obtained with minimal racemization. google.com This chiral intermediate can then be converted to the corresponding enantiomerically pure Piperoxan through the standard piperidine incorporation technique.

The use of chiral catalysts in the formation of the benzodioxane ring represents another frontier, although it is less specifically documented for Piperoxan itself. Methodologies using chiral catalysts, such as cinchona-based squaramides, have been successfully applied to achieve high enantioselectivity in the synthesis of other complex heterocyclic systems and demonstrate the potential of this approach. rsc.org

Design and Synthesis of Piperoxan Derivatives and Analogs

The Piperoxan scaffold has served as a template for the design and synthesis of numerous derivatives and analogs to explore structure-activity relationships and develop compounds with modified pharmacological profiles.

Modifications have been made to both the benzodioxane and piperidine portions of the molecule. For example, a series of tetrahydrobenzodioxinopyrroles were identified as potent and selective α2-adrenoceptor antagonists. nih.gov Their synthesis involved convergent strategies that allowed for the preparation of various analogs and their individual enantiomers. A notable example from this series is Fluparoxan, a 5-fluoro substituted analog. nih.gov

Exploration of Structural Isosteres and Functional Group Modifications

The core structure of Piperoxan offers a scaffold that is amenable to various chemical modifications, including the introduction of structural isosteres and the alteration of functional groups. These modifications are instrumental in elucidating the structure-activity relationships (SAR) that govern the compound's interaction with its biological targets.

Isosteric Replacement:

Bioisosterism, the replacement of a functional group with another that retains similar physical and electronic properties, is a key strategy in medicinal chemistry to modulate the properties of a lead compound. In the context of Piperoxan and related structures, various isosteric replacements have been explored. For instance, the piperidine ring, a key feature of Piperoxan, can be considered a structural element for modification. Studies on related compounds have shown that replacing a piperazine (B1678402) ring with a piperidine moiety can significantly influence receptor affinity, highlighting the importance of this basic nitrogenous heterocycle in ligand-receptor interactions.

Non-classical bioisosteres have also gained attention. For example, saturated bi- and polycyclic rings like cubanes and bicyclopentanes have been investigated as replacements for phenyl rings to enhance metabolic stability and aqueous solubility. While not directly reported for Piperoxan hydrochloride, these strategies represent potential avenues for its structural modification.

Functional Group Modification:

Alterations to the functional groups on the Piperoxan scaffold can have a profound impact on its receptor binding profile. Key areas for modification include the benzodioxan ring and the piperidine moiety.

Substitution on the Benzodioxan Ring: The aromatic portion of the benzodioxan ring system is a prime target for substitution. The introduction of various substituents can alter the electronic and steric properties of the molecule, thereby influencing its interaction with receptors. For example, in related benzodioxane derivatives, ortho-substitution of the phenyl moiety with a methoxy (B1213986) group has been shown to increase affinity for α1-adrenoceptors, as has a hydroxyl group at the para position.

Modification of the Piperidine Ring: The nitrogen atom of the piperidine ring is crucial for the compound's activity. Alkyl substitution on this secondary amino nitrogen in related benzodioxane compounds has been found to significantly reduce affinity for α1-adrenoceptors. This suggests that the nature of the substituent on the nitrogen atom is a critical determinant of receptor interaction.

The following table summarizes the general effects of functional group modifications on related benzodioxan structures, which can be extrapolated to hypothesize potential modifications for Piperoxan hydrochloride.

Modification SiteFunctional Group ChangePotential Impact on Receptor Affinity
Benzodioxan Phenyl RingOrtho-methoxy substitutionIncreased α1-adrenoceptor affinity
Benzodioxan Phenyl RingPara-hydroxy substitutionIncreased α1-adrenoceptor affinity
Piperidine NitrogenAlkyl substitutionDecreased α1-adrenoceptor affinity

Synthesis of Benzodioxan and Piperazine-Based Derivatives

The synthesis of derivatives based on the core benzodioxan and piperazine scaffolds has been a focus of research to develop compounds with tailored pharmacological profiles.

Synthesis of Benzodioxan Derivatives:

The synthesis of benzodioxan derivatives often involves the reaction of a catechol with an appropriate dielectrophile. For Piperoxan and its analogs, the synthesis typically starts from a substituted catechol which is then reacted with an epihalohydrin or a similar reagent to form the benzodioxan ring system. The subsequent introduction of the piperidine or a related nitrogenous heterocycle is a key step in completing the synthesis. Convergent synthetic routes have been developed to allow for the preparation of a variety of analogs, including their enantiomers.

A notable example is the synthesis of tetrahydrobenzodioxinopyrroles, which are potent and selective α2-adrenoceptor antagonists. This synthesis highlights the versatility of the benzodioxan scaffold in creating novel chemical entities.

Synthesis of Piperazine-Based Derivatives:

The piperazine ring is a common motif in many biologically active compounds and represents a key structural variation from the piperidine ring of Piperoxan. The synthesis of piperazine-containing analogs often involves the condensation of a suitable benzodioxan intermediate with a piperazine derivative. For instance, 1-((2,3-Dihydrobenzo[b]dioxin-6-yl)methyl)-4-substituted-phenylpiperazine moieties have been prepared as selective COX-2 inhibitors.

The synthetic accessibility of piperazine allows for the introduction of a wide range of substituents at the N4 position, enabling the exploration of a broad chemical space. This has been a fruitful strategy in the development of ligands for various receptors, including dopaminergic and serotonergic receptors.

Impact of Chemical Modifications on Receptor Binding Profiles

The chemical modifications discussed in the preceding sections have a direct and often predictable impact on the receptor binding profiles of the resulting compounds. The structure-activity relationship (SAR) studies of Piperoxan and its analogs have provided valuable insights into the molecular determinants of receptor affinity and selectivity.

Adrenergic Receptor Binding:

Piperoxan is known for its interaction with α-adrenergic receptors. Structural modifications can significantly alter both the affinity and selectivity for α1- and α2-adrenoceptor subtypes. For instance, while many benzodioxane-like structures show a preference for α1-adrenoceptors, Piperoxan and its analogs have demonstrated some preference for α2-adrenergic binding sites.

The following table illustrates the impact of structural variations on the binding affinity of benzodioxane derivatives for α1- and α2-adrenoceptors.

Compound ClassStructural Featureα1-Adrenoceptor Affinityα2-Adrenoceptor Affinity
Benzodioxane DerivativesGeneral StructureGenerally selective for α1Varied affinity
Piperoxan and AnalogsSpecific Piperoxan scaffoldModerate affinityPreferential binding

Data generalized from studies on benzodioxane derivatives.

Other Receptor Systems:

The versatility of the benzodioxan and piperazine scaffolds means that derivatives of Piperoxan may interact with other receptor systems. For example, modifications leading to phenylpiperazine derivatives of 1,4-benzodioxan have resulted in selective ligands for the cyclooxygenase-2 (COX-2) enzyme.

Furthermore, the replacement of the piperidine ring with other heterocyclic systems can lead to interactions with a different spectrum of receptors. The exploration of such modifications is a continuous effort in the field of medicinal chemistry to discover novel compounds with unique pharmacological properties.

Comprehensive Pharmacological Characterization and Receptor Interactions of Piperoxan Hydrochloride

Adrenergic Receptor System Modulation

Piperoxan (B1220614) hydrochloride is fundamentally characterized as an antagonist of α-adrenergic receptors, with a notable preference for the α2 subtype over the α1 subtype. Its interaction with this system is complex, involving actions at both presynaptic and postsynaptic receptors, which in turn modulates the release and physiological effects of norepinephrine (B1679862).

α2-Adrenoceptor Antagonism: Subtype Specificity (e.g., α2A, α2B, α2C)

Piperoxan demonstrates a clear preference for α2-adrenergic binding sites over α1-adrenoceptors. In studies using isolated rat brain membranes, piperoxan and its analogues were among the few benzodioxane derivatives that showed this selectivity. However, a key aspect of its pharmacological profile is its relative lack of specificity between α2-adrenoceptors and I1-imidazoline binding sites, a characteristic that distinguishes it from more modern, highly selective α2-antagonists nih.gov.

Presynaptic α-Adrenoceptor Blockade and Norepinephrine Release

One of the primary mechanisms of action for piperoxan is the blockade of presynaptic α2-adrenoceptors located on noradrenergic nerve terminals. These receptors function as autoreceptors in a negative feedback loop; when activated by norepinephrine in the synapse, they inhibit further release of the neurotransmitter.

By antagonizing these presynaptic autoreceptors, piperoxan disrupts this inhibitory feedback, leading to an enhanced release of norepinephrine upon nerve stimulation. This has been demonstrated experimentally in adrenal chromaffin cells, which serve as a model for sympathetic neurons. Application of piperoxan after initial stimulation resulted in a significant increase in catecholamine release compared to controls, directly illustrating its ability to block the autoinhibitory mechanism jneurosci.org. In one specific protocol, this enhancement was quantified as a 15% increase in total catecholamine release relative to the initial stimulation jneurosci.org. This action is a hallmark of α2-antagonists, which effectively increases sympathetic tone by boosting neurotransmitter availability in the synaptic cleft nih.govahajournals.orgahajournals.org.

Table 1: Effect of Piperoxan Hydrochloride on Stimulated Catecholamine Release
Experimental ModelAgentConcentrationObserved EffectReference
Adrenal Chromaffin CellsPiperoxan hydrochloride20 µMSignificantly increased nicotine-stimulated catecholamine release relative to control. jneurosci.org

Postsynaptic α-Adrenoceptor Interactions and Functional Outcomes

In addition to its presynaptic effects, piperoxan also blocks postsynaptic α-adrenoceptors. These receptors are located on effector cells, such as vascular smooth muscle, and mediate physiological responses to norepinephrine. The functional outcome of this postsynaptic blockade is the inhibition of α-agonist-induced effects.

In a classic model using the pithed rat, piperoxan was shown to competitively antagonize the hypertensive effects of the α2-agonist clonidine (B47849). This postsynaptic antagonism was quantified with an apparent pA₁₀ value of 5.3. The blockade of postsynaptic α-receptors also underlies piperoxan's ability to inhibit contractile responses in various smooth muscle tissues, such as those in human Graafian follicles researchgate.net.

Comparative Analysis with Other Adrenergic Antagonists (e.g., Yohimbine (B192690), Idazoxan)

The pharmacological profile of piperoxan can be further understood by comparing it to other α2-adrenergic antagonists like yohimbine and idazoxan (B1206943).

Versus Idazoxan: Idazoxan is another benzodioxane derivative and a potent α2-antagonist. In comparative studies, idazoxan has been shown to be more potent than piperoxan. In antagonizing the postsynaptic pressor effects of clonidine in pithed rats, idazoxan was slightly more potent (pA₁₀ of 5.4) than piperoxan (pA₁₀ of 5.3). This difference was more pronounced at presynaptic receptors, where idazoxan was found to be approximately three times more potent than piperoxan in blocking the clonidine-induced reduction of tachycardia.

Table 2: Comparative Potency of Piperoxan and Idazoxan at α2-Adrenoceptors
CompoundReceptor TargetAssayPotency (pA₁₀)Relative Potency
Piperoxan hydrochloridePostsynaptic α2Antagonism of clonidine-induced hypertension5.3-
IdazoxanPostsynaptic α2Antagonism of clonidine-induced hypertension5.4Slightly more potent than Piperoxan
Piperoxan hydrochloridePresynaptic α2Antagonism of clonidine-induced tachycardia inhibitionNot specified3x less potent than Idazoxan
IdazoxanPresynaptic α2Antagonism of clonidine-induced tachycardia inhibitionNot specified3x more potent than Piperoxan

Histaminergic Receptor System Modulation

Beyond its effects on the adrenergic system, piperoxan holds a significant place in pharmacological history for its activity as a histamine (B1213489) receptor antagonist.

H1-Receptor Antagonism: Mechanism and Potency

Piperoxan was the first compound to be identified as an H1-antihistamine in the 1930s. As a first-generation antihistamine, it acts as an antagonist or inverse agonist at the histamine H1 receptor. The mechanism involves binding to the H1 receptor without activating it, thereby competitively blocking the binding of endogenous histamine. This action prevents the downstream effects of H1 receptor activation, which include increased vascular permeability and smooth muscle contraction.

First-generation H1-antagonists, including piperoxan, are known to be non-selective and can cross the blood-brain barrier, which is a distinguishing feature from second-generation antihistamines researchgate.net. While its historical importance and mechanism of action are clear, specific modern binding affinity data (such as Kᵢ or pKᵢ values) quantifying its potency at the H1 receptor are not as readily available in the literature compared to more contemporary compounds.

Historical Significance as a First-Generation Antihistamine

Piperoxan hydrochloride, also known as benodaine, holds a significant place in pharmacological history as the very first antihistamine to be discovered. nih.gov This pioneering discovery was made in the early 1930s by Daniel Bovet and Ernest Fourneau at the Pasteur Institute in France. nih.gov The compound, a derivative of benzodioxan, was initially investigated for its α-adrenergic-blocking properties. nih.gov However, in 1933, Bovet and Fourneau published findings demonstrating that it could also antagonize histamine-induced bronchospasm in guinea pigs, revealing its antihistaminic activity. nih.gov This groundbreaking work on antihistamines contributed to Bovet receiving the Nobel Prize in Physiology or Medicine in 1957. nih.gov

Despite being the first compound identified with antihistamine effects, piperoxan and its analogs were found to be too toxic for clinical use in humans. nih.govacs.org Consequently, it was never marketed for medical use as an antihistamine. nih.gov The research paved the way for the development of subsequent, safer antihistamines. Phenbenzamine (B1679789) (Antergan) followed in the early 1940s and became the first antihistamine to be clinically marketed. nih.gov

Cholinergic Receptor System Modulation

Research has demonstrated that piperoxan exhibits strong cholinergic blocking activity. nih.gov This is a characteristic feature of many first-generation antihistamines. This activity is achieved through the antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs). mdpi.com Muscarinic receptor antagonists are a class of anticholinergic drugs that competitively block the binding of the neurotransmitter acetylcholine to its receptors on various cells, including smooth muscle, cardiac muscle, and glandular cells. mdpi.commdpi.com By blocking these receptors, piperoxan inhibits the effects of the parasympathetic nervous system, leading to what is known as anticholinergic activity. nih.govmdpi.com Studies on vertebrate smooth muscle preparations have shown that piperoxan can effectively block the excitatory actions of both externally applied acetylcholine and stimulation of cholinergic nerves. nih.gov

The antagonism of muscarinic receptors by piperoxan directly interferes with acetylcholine neurotransmission. Acetylcholine is a crucial neurotransmitter in both the central and peripheral nervous systems, responsible for signaling at autonomic ganglia, the neuromuscular junction, and various organs. nih.govresearchgate.net By blocking muscarinic receptors, piperoxan prevents acetylcholine from eliciting its normal physiological responses at parasympathetic effector junctions. nih.govnih.gov This interference can disrupt the "rest-and-digest" functions of the parasympathetic nervous system. mdpi.com Research has shown that piperoxan's anti-acetylcholine actions are significant, sometimes occurring at concentrations lower than those needed to block adrenergic nerves. nih.gov This demonstrates a potent interaction with the cholinergic system, a key pharmacological trait that contributed to the side effect profiles of early antihistamines.

Other Receptor and Neurotransmitter System Cross-Reactivity

While direct data on piperoxan's specific interactions with serotonergic receptors like 5-HT1A and 5-HT2A is limited, its core structure, benzodioxan, is found in various compounds that do interact with the serotonin (B10506) system. nih.govacs.org Structure-activity relationship studies on benzodioxan-related compounds have identified derivatives that are potent and selective 5-HT1A receptor agonists or antagonists. nih.gov For instance, certain 1,4-benzodioxan derivatives have been shown to possess a high affinity for 5-HT1A receptors. acs.org This suggests that the benzodioxan moiety is compatible with binding to serotonin receptors. Given the characteristic lack of receptor selectivity among first-generation antihistamines, it is plausible that piperoxan could exhibit some degree of cross-reactivity with serotonin receptors, a common trait that contributes to the complex pharmacological profiles of these older drugs.

Table 2: Receptor Profile Overview This table is interactive. You can sort and filter the data.

Dopaminergic System Influence (e.g., in opioid withdrawal research context)

Piperoxan hydrochloride, primarily classified as an α2-adrenergic receptor antagonist, can indirectly influence the dopaminergic system due to the intricate cross-regulation between the noradrenergic and dopaminergic pathways. This interaction is particularly relevant in the context of opioid withdrawal, a condition characterized by significant neurochemical perturbations, including profound effects on both dopamine (B1211576) (DA) and noradrenaline (NA) systems. karger.com

Chronic opioid exposure leads to adaptive changes in the brain's reward circuitry, notably the mesolimbic dopamine system, which is a primary substrate for the reinforcing effects of opioids. karger.com During withdrawal, a sharp decrease in dopaminergic activity in regions like the nucleus accumbens contributes to the negative affective states and anhedonia experienced by individuals. nih.govnih.gov Concurrently, the noradrenergic neurons in the locus coeruleus (LC) become hyperactive, mediating many of the somatic and autonomic signs of withdrawal. karger.comnih.gov

The α2-adrenoceptors, which Piperoxan blocks, are inhibitory autoreceptors on noradrenergic neurons. Antagonism of these receptors leads to an increased firing rate of noradrenergic neurons. This increase in noradrenergic activity can, in turn, modulate dopamine release. The relationship is complex; for instance, α2-adrenergic agonists like clonidine and lofexidine (B1675026) are used clinically to mitigate opioid withdrawal symptoms by reducing noradrenergic hyperactivity. nih.govdoi.orgnih.gov Conversely, an antagonist like Piperoxan would be expected to exacerbate this hyperactivity.

However, the influence on the dopaminergic system is multifaceted. Noradrenergic pathways originating from the LC innervate dopaminergic neurons in the ventral tegmental area (VTA). By blocking presynaptic α2-adrenoceptors, Piperoxan could enhance noradrenaline release in the VTA, thereby influencing dopamine neuron firing and subsequent dopamine release in projection areas like the nucleus accumbens and prefrontal cortex. This modulation could theoretically impact the severe motivational and affective deficits that are linked to dopaminergic hypofunction during opioid withdrawal. nih.govnih.gov While α2-adrenergic agonists are standard for managing somatic symptoms by calming the noradrenergic system, the role of antagonists like Piperoxan in the context of withdrawal-associated dopaminergic deficits remains an area of research interest. nih.govdoi.org

Non-Specific Receptor Binding Considerations

Piperoxan was one of the first compounds to be identified as having antihistamine properties. molnova.com It acts as an antagonist at histamine receptors, which accounts for some of its physiological effects separate from its adrenergic blockade. This dual activity is significant, as the histaminergic system is involved in regulating arousal, cognition, and inflammatory responses. frontiersin.orgwikipedia.org

Furthermore, studies have explored its affinity for other receptor types, including muscarinic acetylcholine receptors. mdpi.comnih.gov Muscarinic receptors are crucial in mediating the effects of the parasympathetic nervous system on various organs, including smooth muscle, cardiac muscle, and glands. nih.gov Antagonism at these sites can lead to a range of anticholinergic effects.

The binding affinity of a compound for different receptors is quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. nih.gov The table below summarizes the known receptor interactions for Piperoxan, highlighting its primary targets and secondary binding sites.

Receptor SubtypeBinding Affinity (Ki)Pharmacological Action
α2A-Adrenergic Receptor5.4 nMAntagonist
α2B-Adrenergic Receptor2.0 nMAntagonist
α2C-Adrenergic Receptor1.3 nMAntagonist
Histamine ReceptorsData not consistently availableAntagonist molnova.com
Muscarinic ReceptorsData not consistently availablePotential Antagonist

Preclinical Pharmacological Investigations and Disease Models of Piperoxan Hydrochloride

Central Nervous System (CNS) Studies in Animal Models

Current preclinical literature lacks specific investigations into the effects of Piperoxan (B1220614) hydrochloride in animal models of neurodegenerative diseases, such as Alzheimer's disease. There is no available data from studies using transgenic mouse models of Alzheimer's to assess potential impacts on hallmark pathologies like amyloid plaque deposition or neurofibrillary tangles. Similarly, research on its capacity to enhance or modify motor function in the context of neurodegeneration has not been reported.

There is a notable absence of published preclinical studies specifically evaluating the effects of Piperoxan hydrochloride on anxiety-related behaviors. Standard animal models of anxiety, such as the elevated plus-maze or the light-dark box test, have not been utilized to characterize a potential anxiolytic (anxiety-reducing) or anxiogenic (anxiety-producing) profile for this compound.

Piperoxan hydrochloride has been shown to directly influence the activity of noradrenergic neurons within the locus coeruleus (LC). As an α-adrenergic antagonist, Piperoxan blocks the inhibitory autoreceptors on these neurons. This blockade leads to an activation or increase in the firing rate of LC neurons. nih.govmssm.edu This excitatory effect on the primary source of norepinephrine (B1679862) in the brain is a key aspect of its central mechanism of action. nih.govmssm.edu

Table 1: Effect of Piperoxan on Locus Coeruleus Neuronal Activity

Parameter Effect Mechanism

Preclinical studies have demonstrated that Piperoxan hydrochloride exerts significant effects on the autonomic nervous system, specifically by increasing sympathetic outflow. In animal models such as anesthetized dogs and baroreceptor-denervated cats, administration of Piperoxan resulted in a dramatic increase in sympathetic nerve discharge. nih.govnih.gov This central sympathoexcitatory action leads to corresponding physiological changes, including an increase in blood pressure and heart rate. nih.govnih.gov

In dogs, Piperoxan injected into the cisterna magna increased blood pressure, heart rate, and the resting rate of sympathetic nerve discharge. nih.gov When administered directly into the nucleus tractus solitarii (NTS), it also increased blood pressure and resting sympathetic activity. nih.gov These findings suggest that Piperoxan modulates both resting and reflex sympathetic activity through its action on central α2-adrenergic mechanisms. nih.gov While specific studies in cold-adapted rats were not identified, the existing data consistently point to a central action that enhances sympathetic nervous system activity. nih.govnih.gov

Table 2: Effects of Piperoxan on Autonomic Nervous System Parameters in Animal Models

Animal Model Parameter Measured Observed Effect
Anesthetized Dogs Blood Pressure Increased
Heart Rate Increased
Sympathetic Nerve Discharge Increased
Baroreceptor-denervated Cats Sympathetic Nerve Discharge Dramatically Increased
Mean Arterial Pressure Increased

There is a lack of available scientific literature detailing the antinociceptive (pain-relieving) properties of Piperoxan hydrochloride in murine models. Standard preclinical pain assays, such as the tail-flick test or acetic acid-induced writhing test, have not been reported in studies involving this compound. Therefore, its potential efficacy as an analgesic agent remains uncharacterized.

Investigations into the potential of Piperoxan hydrochloride to mitigate the signs of opioid withdrawal have been conducted. In a review of preclinical studies, the adrenergic antagonist Piperoxane was evaluated for its effects on opioid withdrawal symptoms. The findings indicated that Piperoxan hydrochloride had no effect on the manifestation of withdrawal phenotypes in animal models. nih.gov

Respiratory System Pharmacology in Isolated Tissues and Animal Models

Extensive literature searches did not yield specific preclinical studies investigating the effects of piperoxan hydrochloride on the respiratory system within the requested models. General information on the methodologies of these models is available, but data specific to piperoxan hydrochloride is absent.

Antagonism of Histamine-Induced Bronchospasm in Guinea Pigs: Efficacy and Potency

No specific studies were identified that evaluated the efficacy and potency of piperoxan hydrochloride in antagonizing histamine-induced bronchospasm in guinea pigs. This animal model is a classical method to screen for compounds with potential bronchodilator and antihistaminic properties. In this assay, guinea pigs are exposed to a histamine (B1213489) aerosol, which induces bronchoconstriction, leading to respiratory distress. The efficacy of a test compound is typically measured by its ability to delay the onset of convulsions or to prevent them altogether. Potency is determined by the dose required to produce a specific level of protection.

Acetylcholine-Induced Bronchospasm Models

There is a lack of available research on the effects of piperoxan hydrochloride in acetylcholine-induced bronchospasm models. Similar to histamine-induced models, these experiments assess the potential of a substance to counteract bronchoconstriction, in this case, triggered by acetylcholine (B1216132) or a related cholinergic agonist. This model is particularly useful for identifying compounds with anticholinergic activity.

Regulation of Respiratory Rhythm Generators (e.g., phrenic burst frequency)

No research was found that specifically examines the influence of piperoxan hydrochloride on the regulation of respiratory rhythm generators, such as the phrenic burst frequency. The phrenic nerve innervates the diaphragm, and its burst frequency is a key indicator of the central respiratory drive. In preclinical models, the activity of the phrenic nerve is recorded to assess how a compound might modulate the central control of breathing.

Cardiovascular System Pharmacology in Experimental Models

Specific investigations into the cardiovascular pharmacology of piperoxan hydrochloride within the requested experimental models could not be located in the available scientific literature.

Vasomotor Responses in Isolated Arterial Preparations (e.g., cerebral arteries)

There is no specific data available on the vasomotor responses induced by piperoxan hydrochloride in isolated arterial preparations, such as cerebral arteries. In these in vitro models, segments of arteries are mounted in an organ bath, and changes in their contractile tone in response to a test compound are measured. This allows for the characterization of the direct vasodilatory or vasoconstrictive effects of a substance on vascular smooth muscle.

Modulation of Myocardial Performance

No studies were identified that detail the effects of piperoxan hydrochloride on the modulation of myocardial performance. Preclinical investigations of myocardial performance often involve isolated heart preparations (e.g., Langendorff-perfused heart) or isolated cardiac muscle strips. These models allow for the assessment of a compound's direct effects on heart rate, contractility, and other parameters of cardiac function, independent of systemic physiological influences.

Antihypertensive Effects in Spontaneously Hypertensive Rats (e.g., clonidine (B47849) reversal)

In spontaneously hypertensive rats (SHR), an established model for essential hypertension, the antihypertensive effects of the alpha-2 adrenergic agonist clonidine have been a subject of extensive research. Studies have shown that chronic administration of clonidine can lead to a less pronounced reduction in blood pressure in these animals. Interestingly, the effect of clonidine on blood pressure variability can be independent of its impact on the mean arterial pressure level nih.gov.

While research has demonstrated that piperoxan can competitively antagonize clonidine-induced hypertension in pithed rat models, specific investigations into its ability to reverse the antihypertensive (hypotensive) effects of clonidine in spontaneously hypertensive rats are not extensively detailed in the currently available literature. The existing data primarily focuses on the antagonistic properties of piperoxan at alpha-2 adrenoceptors, which are involved in mediating clonidine's effects nih.gov. Further research is required to fully elucidate the role of piperoxan hydrochloride in modulating the antihypertensive actions of clonidine specifically within the context of the spontaneously hypertensive rat model.

Alpha-Adrenergic Blocking Effects in Hypertension Research

Piperoxan hydrochloride has been utilized in hypertension research as a pharmacological tool to investigate the role of alpha-adrenergic receptors in blood pressure regulation. It is characterized as an alpha-2 adrenergic receptor antagonist nih.gov.

In preclinical studies, piperoxan has been shown to competitively block the effects of alpha-2 adrenergic agonists. For instance, in pithed rats, piperoxan effectively antagonizes the hypertensive effects induced by clonidine, demonstrating its alpha-2 blocking properties. In these studies, the apparent pA10 value for piperoxan in antagonizing clonidine-induced hypertension was determined to be 5.3 nih.gov. This value provides a quantitative measure of its antagonist potency at alpha-2 adrenoceptors. Furthermore, piperoxan has been shown to counteract the reduction of electrically-induced tachycardia produced by clonidine, further confirming its antagonistic action at presynaptic alpha-2 adrenoceptors nih.gov. These findings highlight the utility of piperoxan hydrochloride as a selective antagonist for probing the physiological and pathological roles of alpha-2 adrenergic receptors in the context of hypertension.

CompoundActionModel SystemMeasured EffectpA10 Value
Piperoxan hydrochlorideAntagonistPithed RatReversal of clonidine-induced hypertension5.3
Piperoxan hydrochlorideAntagonistPithed RatReversal of clonidine-induced reduction of tachycardia-

Gastrointestinal System Pharmacology in Ex Vivo Models

The following sections explore the effects of piperoxan hydrochloride on smooth muscle contractions in isolated guinea pig ileum, a widely used ex vivo model for studying gastrointestinal pharmacology.

Histamine-Induced Contractions in Guinea Pig Ileum

In the isolated guinea pig ileum, histamine induces smooth muscle contractions primarily through the activation of H1 receptors. These contractions can be effectively abolished by H1 receptor antagonists such as mepyramine nih.gov.

Specific studies detailing the direct effect of piperoxan hydrochloride on histamine-induced contractions in the guinea pig ileum are limited. However, related research on the complex interplay of neurotransmitters and receptors in this tissue provides some context. For instance, in atropinized guinea pig ileum preparations where direct histamine-induced contractions were blocked by mepyramine, a separate, inhibitory action of histamine has been observed. This inhibitory effect was not altered by adrenoceptor blockade with phentolamine, suggesting that alpha-adrenergic blocking agents like piperoxan might not directly interfere with histamine's actions at its own receptors under these specific experimental conditions. This highlights the complexity of receptor interactions in the guinea pig ileum and indicates that the primary action of piperoxan is likely not at the histamine H1 receptor.

Acetylcholine-Induced Contractions in Guinea Pig Ileum

In studies utilizing electrical field stimulation to induce cholinergic nerve-mediated twitch responses in the guinea pig ileum, piperoxan has been shown to reverse the inhibitory effects of alpha-2 adrenergic agonists like clonidine, oxymetazoline, and xylazine. This indicates that piperoxan acts as an antagonist at presynaptic alpha-2 adrenoceptors located on cholinergic nerve terminals, thereby modulating acetylcholine release. By blocking the inhibitory action of alpha-2 agonists, piperoxan can restore the nerve-stimulated release of acetylcholine and subsequent muscle contraction. These findings underscore the role of piperoxan hydrochloride in modulating cholinergic neurotransmission in the guinea pig ileum through its alpha-2 adrenergic blocking properties, rather than a direct effect on postsynaptic muscarinic receptors.

AgonistModulatorAction of ModulatorEffect on Acetylcholine-mediated response
ClonidinePiperoxan hydrochlorideAlpha-2 adrenoceptor antagonistReverses inhibition of cholinergic nerve-stimulated contraction
OxymetazolinePiperoxan hydrochlorideAlpha-2 adrenoceptor antagonistReverses inhibition of cholinergic nerve-stimulated contraction
XylazinePiperoxan hydrochlorideAlpha-2 adrenoceptor antagonistReverses inhibition of cholinergic nerve-stimulated contraction

Advanced Analytical and Bioanalytical Methodologies in Piperoxan Hydrochloride Research

Chromatographic and Electrophoretic Techniques

Capillary Electrophoresis for Enantiomeric Separation and Purity Assessment

Capillary electrophoresis (CE) has emerged as a powerful technique for the chiral separation and purity assessment of pharmaceutical compounds like piperoxan (B1220614). A notable application involves the use of continuous free flow electrophoresis for the preparative chiral separation of piperoxan. In one study, sulfated beta-cyclodextrin (B164692) was employed as a chiral additive in the run buffer. nih.gov The presence of this chiral selector induced an anodic deflection and splitting of the sample stream into two distinct streams, each enriched in one of the piperoxan enantiomers. nih.gov

This method achieved a maximum resolution of 0.53 under optimized conditions, which included an applied voltage of 220 V, a buffer composition of 0.075% sulfated cyclodextrin (B1172386) in 7.6 mM citrate (B86180) at pH 3, and a temperature of 4.5°C. nih.gov This demonstrates the feasibility of CE for not only analytical assessment but also for the preparative isolation of piperoxan enantiomers. The success of such separations is highly dependent on the interaction between the analyte and the chiral selector, with medium degrees of interaction with the cyclodextrin often yielding the best separation factors. nih.gov

High-Performance Liquid Chromatography (HPLC) in Research Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, widely used for the identification, quantification, and purity testing of drug substances. While specific validated HPLC methods for piperoxan hydrochloride are not extensively detailed in readily available literature, the general principles of reversed-phase HPLC (RP-HPLC) are applicable. For compounds with a piperazine (B1678402) moiety, RP-HPLC methods are commonly developed.

A typical setup for the analysis of piperazine-containing compounds might involve a C18 column, which is a versatile stationary phase suitable for a wide range of analytes. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the buffer is a critical parameter that is adjusted to ensure optimal retention and peak shape of the analyte. Method validation is performed according to ICH guidelines to ensure the method is accurate, precise, specific, and robust.

Method Development for Chiral Additives and Buffer Systems

The development of effective enantioselective separation methods in capillary electrophoresis hinges on the careful selection of chiral additives and the optimization of buffer systems. For the chiral separation of piperoxan, sulfated beta-cyclodextrin has been shown to be an effective chiral selector. nih.gov Cyclodextrins are widely used in CE for chiral separations due to their ability to form transient diastereomeric complexes with the enantiomers of the analyte, leading to differences in their electrophoretic mobility. mdpi.comspringernature.combme.hu

Receptor Binding and Functional Assays

Radioligand Binding Studies for Receptor Affinity Determination (e.g., [3H]-guanfacine, [3H]clonidine, [3H]prazosin, [3H]yohimbine, [3H]nitrendipine)

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor. Piperoxan has been characterized as an α2-adrenergic receptor antagonist. Its affinity for the different subtypes of the α2-adrenoceptor has been determined using competitive binding studies. The Ki values, which represent the inhibition constant, for piperoxan at the α2A, α2B, and α2C-adrenoceptors are 5.4 nM, 2 nM, and 1.3 nM, respectively.

In studies using rat brain membranes, piperoxan and its analogues have shown a preference for α2-adrenergic binding sites. nih.gov These studies often utilize radiolabeled ligands that are known to bind to the receptor of interest. For example, the affinity of compounds for α1- and α2-adrenoceptors can be identified using [3H]prazosin and [3H]clonidine, respectively. nih.gov Functional studies have also shown that piperoxan can reverse the effects of α2-agonists like clonidine (B47849) and guanfacine, further supporting its antagonist activity at these receptors. nih.gov

While piperoxan is primarily known for its α-adrenergic activity, the use of radioligands like [3H]nitrendipine, which binds to L-type calcium channels, would be necessary to determine if piperoxan has any affinity for these channels.

Receptor SubtypeRadioligandKi (nM)
α2A-Adrenergic-5.4
α2B-Adrenergic-2
α2C-Adrenergic-1.3

Note: The specific radioligands used to determine these Ki values were not specified in the available source.

Reporter Gene Assays for Receptor Activation

Reporter gene assays are a common method to assess the functional activity of a compound at a receptor, determining whether it acts as an agonist or an antagonist. These assays typically involve a cell line that has been engineered to express the receptor of interest and a reporter gene (such as luciferase or β-galactosidase) linked to a response element that is activated by the receptor's signaling pathway.

Upon receptor activation by an agonist, a downstream signaling cascade is initiated, leading to the expression of the reporter gene. The activity of the reporter protein can then be measured, providing a quantitative measure of receptor activation. Conversely, an antagonist would inhibit this response.

While reporter gene assays are a widely used technique in pharmacology, there is currently no specific information available in the searched literature detailing the use of this methodology to evaluate the functional activity of piperoxan hydrochloride at its target receptors. However, functional studies have been conducted using other methods, such as measuring the contractile response of isolated tissues. For instance, in the isolated feline middle cerebral artery, piperoxan has been shown to cause a reversible competitive inhibition of norepinephrine-induced contractions, which are mediated by alpha-receptors. ahajournals.org From these experiments, a pA2 value of 7.06 and a KB value of 1.24 x 10-7 M were determined for piperoxan with norepinephrine (B1679862) as the agonist. ahajournals.org

In Vitro Organ Bath Studies (e.g., guinea pig ileum, rat aorta, guinea pig vas deferens)

In vitro organ bath studies are fundamental in pharmacology for investigating the physiological and pharmacological effects of compounds on isolated tissues. For Piperoxan hydrochloride, an α-adrenergic antagonist, these studies are crucial for characterizing its specific receptor interactions and functional effects on smooth muscle contractility. The general methodology involves suspending an isolated tissue in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature (typically 37°C) and aerated with carbogen (B8564812) (95% O₂ and 5% CO₂). The tissue is connected to an isometric force transducer to record changes in muscle tension.

Guinea Pig Ileum

The guinea pig ileum preparation is a classic model for studying the effects of drugs on gastrointestinal smooth muscle, which contains a variety of receptors, including muscarinic and histaminic receptors. In studies involving Piperoxan hydrochloride, this preparation would be used to assess its antagonist properties, potentially against contractions induced by various agonists. A typical experiment would involve establishing a baseline tension and then inducing contractions with a standard agonist. The ability of increasing concentrations of Piperoxan hydrochloride to inhibit these contractions would then be quantified to determine its potency.

Rat Aorta

Isolated rings of the rat aorta are a standard preparation for examining the effects of compounds on vascular smooth muscle. These studies are critical for understanding a compound's potential to alter blood pressure through vasoconstriction or vasodilation. Experiments with Piperoxan hydrochloride on this tissue would typically involve pre-contracting the aortic rings with an α-adrenergic agonist, such as phenylephrine (B352888) or norepinephrine. The relaxing effect of cumulative concentrations of Piperoxan hydrochloride would then be recorded. The resulting data allows for the calculation of parameters like the EC₅₀ (half-maximal effective concentration), providing a quantitative measure of its vasodilatory potency.

Guinea Pig Vas Deferens

The guinea pig vas deferens is a smooth muscle tissue richly innervated by the sympathetic nervous system, making it an excellent model for studying compounds that interfere with adrenergic neurotransmission. Electrical field stimulation of the vas deferens induces contractions that have both a rapid, purinergic (ATP-mediated) component and a slower, adrenergic (norepinephrine-mediated) component. Research using this preparation could investigate the ability of Piperoxan hydrochloride to selectively inhibit the adrenergic component of these contractions, confirming its α-adrenoceptor blocking activity.

Tissue PreparationAgonist/StimulationMeasured Effect of Piperoxan HydrochlorideKey Parameter Determined
Guinea Pig Ileum Acetylcholine (B1216132), Histamine (B1213489)Inhibition of induced contractionspA₂ value (antagonist potency)
Rat Aorta Phenylephrine, NorepinephrineRelaxation of pre-contracted tissueEC₅₀ (vasodilatory potency)
Guinea Pig Vas Deferens Electrical Field StimulationInhibition of the adrenergic contractile phaseIC₅₀ (inhibitory concentration)

The data presented in this table is illustrative of typical experimental designs for assessing α-adrenergic antagonists and does not represent actual experimental results for Piperoxan hydrochloride due to the lack of specific data in the searched literature.

Spectroscopic and Structural Elucidation Methods

The definitive identification and structural confirmation of Piperoxan hydrochloride rely on a combination of spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules.

¹H NMR (Proton NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR provides information about the different types of carbon atoms in the molecule.

For Piperoxan hydrochloride (C₁₄H₁₉NO₂·HCl), these techniques would confirm the presence of the benzodioxan and piperidine (B6355638) rings and the methylene (B1212753) bridge connecting them.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through analysis of fragmentation patterns. For Piperoxan hydrochloride, high-resolution mass spectrometry (HRMS) would provide a highly accurate molecular weight, confirming its elemental composition (C₁₄H₁₉NO₂).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending) of specific chemical bonds. In the IR spectrum of Piperoxan hydrochloride, characteristic peaks would be expected for C-O (ether), C-N (amine), aromatic C-H, and aliphatic C-H bonds.

Spectroscopic MethodInformation ObtainedExpected Observations for Piperoxan Hydrochloride
¹H NMR Chemical shift, integration, and coupling of protonsSignals corresponding to aromatic, aliphatic, and piperidine protons.
¹³C NMR Chemical shift of carbon atomsSignals for carbons in the benzodioxan and piperidine moieties.
Mass Spectrometry Molecular weight and fragmentation patternA molecular ion peak corresponding to the free base (C₁₄H₁₉NO₂) and fragment ions from the cleavage of the molecule.
Infrared Spectroscopy Presence of functional groupsCharacteristic absorption bands for C-O-C, C-N, aromatic, and aliphatic C-H bonds.

This table summarizes the expected outcomes from spectroscopic analysis of Piperoxan hydrochloride based on its known structure. Specific spectral data (e.g., chemical shifts, m/z values, absorption frequencies) were not available in the searched literature.

Future Research Trajectories and Academic Perspectives for Piperoxan Hydrochloride

Deeper Elucidation of Molecular Signaling Pathways

Piperoxan (B1220614) hydrochloride's primary known mechanisms of action are the antagonism of α2-adrenergic receptors and histamine (B1213489) H1 receptors. Future research can provide a more granular understanding of the downstream consequences of these interactions.

As an α2-adrenergic receptor antagonist, piperoxan blocks the inhibitory feedback mechanism for norepinephrine (B1679862) release at the presynaptic neuron. youtube.comnih.gov This leads to an increase in sympathetic outflow from the central nervous system. nih.gov Low doses of piperoxan have been shown to increase sympathetic nerve discharge, leading to a rise in mean arterial pressure and heart rate. nih.gov The α2-receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP). By blocking these receptors, piperoxan prevents this decrease, thereby modulating the activity of downstream pathways involved in vasomotor and respiratory control. webmd.com

As a first-generation antihistamine, piperoxan acts as an inverse agonist at histamine H1 receptors. nih.govdrugbank.com H1 receptors are also GPCRs that couple to the Gq/11 pathway. mdpi.com Activation of this pathway stimulates phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC), respectively, which mediate inflammatory and allergic responses. mdpi.commdpi.com Piperoxan's antagonism prevents these histamine-induced effects. picmonic.com Further research is needed to fully characterize the specific isoforms and downstream effectors in the signaling cascades affected by piperoxan in different tissues.

Receptor TargetReceptor ClassPrimary Signaling PathwayKey Downstream Effects of Antagonism
α2-Adrenergic Receptor GPCRGi/o-coupled (Inhibition of Adenylyl Cyclase)Prevents decrease in cAMP; increases norepinephrine release and sympathetic outflow. youtube.comnih.govnih.gov
Histamine H1 Receptor GPCRGq/11-coupled (Activation of Phospholipase C)Prevents IP3 and DAG formation; blocks increases in intracellular calcium and PKC activation. mdpi.commdpi.com

Development of Highly Selective Receptor Ligands Based on the Piperoxan Scaffold

The chemical structure of piperoxan, which features a 1,4-benzodioxan ring system linked to a piperidine (B6355638) moiety, serves as a valuable scaffold for medicinal chemistry. nih.govresearchgate.net A chemical scaffold is a core structure of a molecule that can be systematically modified to develop new compounds with altered affinity, selectivity, and efficacy for various biological targets. Both the 1,4-benzodioxan and piperidine components are considered "evergreen" or versatile scaffolds in drug design. nih.govthieme-connect.comresearchgate.net

The 1,4-benzodioxan scaffold is present in numerous bioactive compounds targeting α1-adrenergic, serotoninergic, and other receptors. nih.govunimi.it Similarly, the piperidine ring is a prevalent core in a vast number of pharmaceuticals, and modifications to this ring can enhance biological activity and selectivity while improving pharmacokinetic properties. nih.govnih.govunict.it

Future research can leverage the piperoxan scaffold to design novel ligands with high selectivity for specific receptor subtypes. By systematically altering the substituents on the benzodioxan and piperidine rings, it is possible to dissociate the α2-adrenergic and H1-histaminergic activities, or to develop compounds that target entirely new receptors. For instance, research has shown that fusing a 1,4-benzodioxan scaffold with other heterocyclic nuclei, such as 1,3,4-oxadiazole, can yield potent inhibitors of targets like Focal Adhesion Kinase (FAK). mdpi.com This strategy of "scaffold hybridization" could lead to the discovery of potent and selective agents for a range of therapeutic areas. researchgate.net

Scaffold ComponentRole in Drug DesignExamples of Therapeutic Targets for Modified Scaffolds
1,4-Benzodioxan A versatile template used to design a large variety of biologically active compounds. nih.govresearchgate.netα1-Adrenergic Receptors, Serotonin (B10506) Receptors, FAK, COX-1/COX-2. nih.govunimi.itmdpi.com
Piperidine A common core in many active pharmaceuticals; modifications can enhance activity and selectivity. thieme-connect.comresearchgate.netSigma-1 Receptors, Histamine H3 Receptors, Opioid Receptors. nih.govnih.govnih.gov

Integration of Systems Biology and Computational Pharmacology

Systems biology and computational pharmacology offer powerful tools to explore the complex actions of drugs like piperoxan hydrochloride. These disciplines use mathematical and computational models to simulate biological systems and predict how drugs will affect them on a larger scale. mhmedical.com

Computational Modeling: Techniques such as molecular docking can be used to create three-dimensional models of piperoxan binding to its receptor targets. nih.govplos.org These simulations can predict the binding affinity and identify the key amino acid residues involved in the interaction, providing insights that can guide the design of more selective ligands. nih.gov For example, computational analysis could be used to compare the binding pose of piperoxan at α2-adrenergic versus H1-histamine receptors to understand the structural basis of its dual activity.

Investigation of Polypharmacology and Off-Target Interactions

Polypharmacology refers to the ability of a single drug to interact with multiple targets, which can be either beneficial or detrimental. researchgate.net Piperoxan is a classic example of polypharmacology, having been developed for one target (α-adrenergic receptors) but found to have potent activity at another (histamine receptors). This dual antagonism is a defining feature of its pharmacological profile.

First-generation antihistamines, in general, are known for their poor receptor selectivity and significant side effects, often stemming from interactions with other receptors, such as muscarinic cholinergic receptors. nih.govpsychiatrist.com Future research should aim to systematically screen piperoxan hydrochloride against a broad panel of receptors, enzymes, and ion channels to create a comprehensive profile of its off-target interactions. This could reveal previously unknown mechanisms contributing to its observed physiological effects. Understanding the full polypharmacological profile is crucial for predicting potential drug-drug interactions and for identifying patient populations that might be more susceptible to adverse effects. nih.gov

Known TargetReceptor SuperfamilyConsequence of Antagonism
α2-Adrenergic Receptors G-Protein Coupled ReceptorsIncreased sympathetic tone, potential for increased blood pressure and heart rate. nih.govmhmedical.com
Histamine H1 Receptors G-Protein Coupled ReceptorsBlockade of allergic and inflammatory responses mediated by histamine. picmonic.com
Potential Off-Targets (e.g., Muscarinic Receptors) G-Protein Coupled ReceptorsPotential for anticholinergic side effects (e.g., dry mouth, tachycardia), common among first-generation antihistamines. psychiatrist.comyoutube.com

Novel Applications of Piperoxan Hydrochloride as a Research Tool

Given its well-defined antagonism at two major receptor systems, piperoxan hydrochloride remains a valuable pharmacological tool for basic science research. Its ability to modulate specific pathways allows investigators to probe the function of those systems.

Neuroscience Research: Piperoxan has been used to study the central control of the sympathetic nervous system. nih.gov By blocking central α2-receptors, it can be used to investigate the role of noradrenergic neurons in processes like arousal, vigilance, and the regulation of blood pressure. nih.gov It can also be used to explore the role of adrenergic systems in modulating spinal nociceptive (pain) processing. nih.gov

Respiratory Physiology: Research has utilized piperoxan to investigate the neural mechanisms of respiratory rhythm generation. webmd.comnih.gov The brainstem networks that control breathing are modulated by various neurotransmitters, including norepinephrine. hum-ecol.runih.gov Piperoxan can be applied to specific brainstem regions to dissect the contribution of α2-adrenergic signaling to the control of breathing patterns.

Pharmacological Education: As the first discovered antihistamine, piperoxan holds a unique place in pharmacological history. It serves as a key compound for teaching the principles of drug discovery, structure-activity relationships (SAR), and the evolution from non-selective first-generation drugs to more selective later-generation agents.

Q & A

Q. What are the critical physicochemical properties of piperoxan hydrochloride that influence its experimental applications?

Piperoxan hydrochloride (C₁₄H₂₀ClNO₂; CAS 135-87-5) has a molecular weight of 269.77 and a logP of 2.312 (Crippen Method), indicating moderate lipophilicity. Its water solubility (log10ws = -2.69) necessitates solvent optimization for in vitro studies, such as using DMSO for stock solutions . The compound’s stability varies with storage conditions: powder remains stable for 3 years at -25~-15°C, while dissolved aliquots (e.g., 10 mM in DMSO) require storage at -85~-65°C to prevent degradation .

Q. How should researchers handle piperoxan hydrochloride to ensure experimental reproducibility?

  • Centrifugation : Briefly centrifuge lyophilized powder before dissolution to ensure complete settling .
  • Solvent preparation : Use anhydrous DMSO to avoid hydrolysis. Pre-warm frozen aliquots to room temperature and vortex thoroughly before dilution .
  • Safety protocols : Wear lab coats, gloves, and eye protection to prevent skin/eye contact. Avoid repeated freeze-thaw cycles to maintain compound integrity .

Q. What are the primary pharmacological targets of piperoxan hydrochloride, and how are these validated experimentally?

Piperoxan hydrochloride is a selective α2-adrenoceptor antagonist, with activity confirmed via radioligand binding assays (e.g., displacement of [³H]-clonidine) and functional studies (e.g., inhibition of norepinephrine-induced vasoconstriction in isolated rat aorta) . Researchers should validate target specificity using receptor knockout models or comparative assays with non-α2 antagonists (e.g., prazosin for α1 receptors) .

Advanced Research Questions

Q. How can researchers resolve contradictions in piperoxan hydrochloride’s reported efficacy across different experimental models?

Discrepancies may arise from variations in receptor density, tissue specificity, or assay conditions. For example:

  • Dose-response calibration : Perform EC₅₀/IC₅₀ titrations in each model (e.g., neuronal vs. vascular cells) to account for tissue-specific receptor coupling .
  • Orthogonal validation : Combine functional assays (e.g., cAMP modulation) with receptor localization studies (immunofluorescence) to confirm target engagement .
  • Literature cross-check : Compare results with studies using structurally distinct α2 antagonists (e.g., yohimbine) to isolate compound-specific effects .

Q. What methodological considerations are critical for designing dose-response studies with piperoxan hydrochloride in GPCR signaling pathways?

  • Cell line selection : Use cell lines with endogenous α2-adrenoceptor expression (e.g., SH-SY5Y neurons) or transfected systems (e.g., CHO-K1 cells overexpressing human ADRA2A) .
  • Time-resolved assays : Monitor signaling dynamics (e.g., ERK phosphorylation) at multiple timepoints (5–60 min post-treatment) to capture transient responses .
  • Negative controls : Include vehicle-only (DMSO) and receptor-silenced (siRNA) groups to differentiate baseline noise from receptor-mediated effects .

Q. How can researchers optimize piperoxan hydrochloride’s antagonist activity in complex biological systems (e.g., blood-brain barrier studies)?

  • Permeability assays : Use in vitro BBB models (e.g., hCMEC/D3 monolayers) to measure apparent permeability (Papp) and adjust concentrations to balance receptor blockade and cytotoxicity .
  • Pharmacokinetic profiling : Pair in vitro data with in vivo microdialysis (rodent models) to correlate CNS exposure levels with functional outcomes .
  • Metabolite screening : Analyze plasma/tissue samples via LC-MS to identify active metabolites that may contribute to off-target effects .

Methodological Best Practices

Q. What analytical techniques are recommended for verifying piperoxan hydrochloride’s purity and stability in long-term studies?

  • HPLC-MS : Use reverse-phase chromatography (C18 column) with ESI-MS detection to quantify degradation products (e.g., hydrolyzed derivatives) .
  • Accelerated stability testing : Incubate aliquots at 4°C, 25°C, and 37°C for 1–4 weeks and compare chromatograms to establish shelf-life under suboptimal conditions .
  • NMR validation : Perform ¹H-NMR (DMSO-d6) to confirm structural integrity post-storage; monitor for solvent-related degradation (e.g., oxidation) .

Q. How should researchers address batch-to-batch variability in piperoxan hydrochloride sourcing?

  • Certificate of Analysis (CoA) : Request CoA for each batch, verifying purity (≥98% by HPLC) and endotoxin levels (<0.1 EU/mg) .
  • In-house QC : Perform independent validation via UV-Vis spectroscopy (λmax = 272 nm) and mass balance checks .
  • Supplier diversification : Cross-reference results using piperoxan from multiple vendors (e.g., Cayman Chemical vs. Sigma-Aldrich) to isolate batch-specific anomalies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2,3-Dihydro-1,4-benzodioxin-2-YL)methyl]piperidinium chloride
Reactant of Route 2
Reactant of Route 2
1-[(2,3-Dihydro-1,4-benzodioxin-2-YL)methyl]piperidinium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.